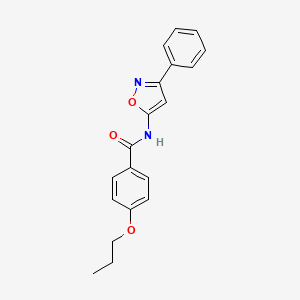
N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the molecular formula
- It consists of a benzamide core with a 3-phenyl-1,2-oxazol-5-yl group attached at one end and a propoxy group at the other.
- The compound’s structure suggests potential biological activity and applications.
N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide: C22H26N4O8
.Preparation Methods
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These would vary based on reaction conditions, but derivatives of the parent compound would be expected.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds.
- exploring related benzamides, oxazoles, and propoxy-substituted molecules could provide insights into its uniqueness.
Remember that this compound’s detailed properties and applications might require further research beyond the available data.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,22) |
InChI Key |
VRPFWCMIXIYPEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11387956.png)
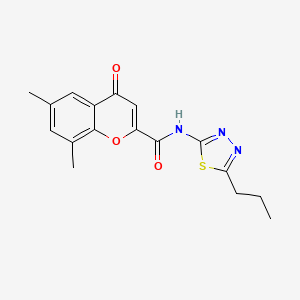
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11387983.png)
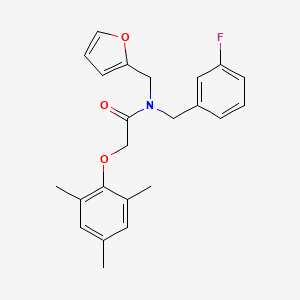
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387988.png)
![1-(3-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387992.png)
![N-(2,4-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387994.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11387997.png)
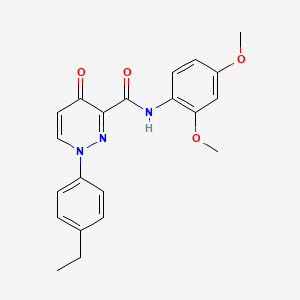
![3-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N,N-diethyl-4-methoxybenzene-1-sulfonamide](/img/structure/B11388010.png)
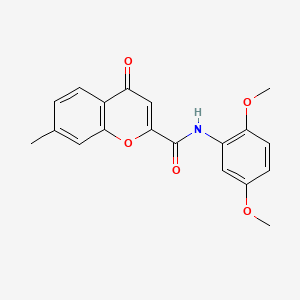
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11388017.png)
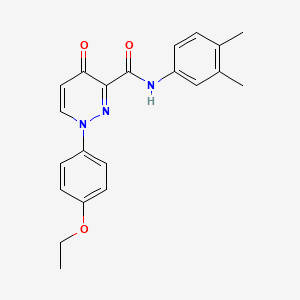
![4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11388027.png)
